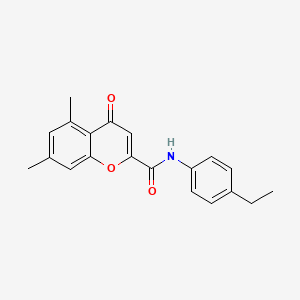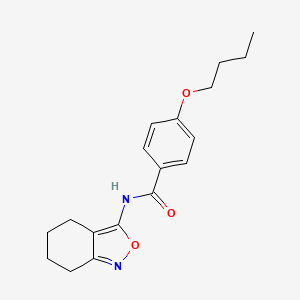![molecular formula C20H21NO5 B11391364 3,4,9-trimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11391364.png)
3,4,9-trimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It combines a chromone (benzopyranone) core with a morpholine moiety, making it structurally intriguing.
- The compound’s systematic name reflects its substituents and ring fusion pattern, emphasizing its uniqueness.
3,4,9-trimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one: is a complex organic molecule with a fused furochromene ring system.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound might not be widely documented, we can infer potential methods based on similar structures.
Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to limited research and commercial interest.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions typical of chromones and morpholines.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or ring systems.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, novel reactions, and applications in synthetic chemistry.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential pharmacological properties, including anti-inflammatory, antitumor, or antimicrobial effects.
Industry: Limited applications due to its complexity, but it could inspire new drug leads or materials.
Mechanism of Action
Targets: The compound likely interacts with specific proteins, enzymes, or receptors.
Pathways: It might modulate signaling pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
Similar Compounds:
Remember that while the compound’s synthesis and applications are intriguing, further research is needed to fully unlock its potential
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3,4,9-trimethyl-8-(2-morpholin-4-yl-2-oxoethyl)furo[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H21NO5/c1-11-8-15-18(19-17(11)12(2)10-25-19)13(3)14(20(23)26-15)9-16(22)21-4-6-24-7-5-21/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
QKYNVMUJIXZLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCOCC3)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-4-(1,3-benzothiazol-2-YL)-1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11391286.png)
![4-butoxy-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11391299.png)

![2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11391310.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11391326.png)
![3-(4-chlorophenyl)-2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11391327.png)
![5-chloranyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide](/img/structure/B11391329.png)

![10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11391349.png)
![N-(3-chloro-2-methylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391354.png)

![5-chloro-N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11391356.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-propylurea](/img/structure/B11391358.png)
![diethyl 5-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11391359.png)
